Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate

Medicinal Chemistry Agrochemical Synthesis Structure-Activity Relationship

This meta-substituted thiazole-benzoate scaffold provides a distinct electronic and steric profile versus para-substituted analogs, directly impacting binding affinity and selectivity in SAR campaigns. The chloromethyl handle enables efficient nucleophilic substitution with amines, alcohols, and thiols, and can be converted to boronate or stannane intermediates for Suzuki/Stille cross-couplings. For medicinal chemistry hit-to-lead optimization and agrochemical candidate generation requiring precise spatial and electronic control, this building block is an essential comparator and diversification point.

Molecular Formula C12H10ClNO2S
Molecular Weight 267.73
CAS No. 479578-92-2
Cat. No. B2715438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate
CAS479578-92-2
Molecular FormulaC12H10ClNO2S
Molecular Weight267.73
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2=NC(=CS2)CCl
InChIInChI=1S/C12H10ClNO2S/c1-16-12(15)9-4-2-3-8(5-9)11-14-10(6-13)7-17-11/h2-5,7H,6H2,1H3
InChIKeyYCCFIKOHZRMYER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate (CAS 479578-92-2) Procurement and Technical Baseline


Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate is a heterocyclic building block featuring a 1,3-thiazole ring with a reactive chloromethyl substituent at the 4-position, linked to a methyl benzoate moiety at the meta (3-) position. Its molecular formula is C12H10ClNO2S, with a molecular weight of 267.73 g/mol and a typical purity specification of 95% . The compound is supplied as a powder for research use [1]. This meta-substituted thiazole-benzoate scaffold is designed for nucleophilic substitution and cross-coupling reactions in medicinal chemistry and agrochemical research .

Why Generic Substitution Fails for Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate (CAS 479578-92-2)


In-class thiazole building blocks are not interchangeable due to the distinct electronic and steric effects imposed by the position of the benzoate substitution. The meta-substitution pattern of this compound alters the electron density on the thiazole ring compared to para-substituted analogs, which directly influences its reactivity in nucleophilic substitution and cross-coupling reactions . Additionally, the chloromethyl group provides a highly electrophilic site for further functionalization, but its reactivity is modulated by the adjacent thiazole ring's electronic environment. Substituting with a para-substituted analog (e.g., CAS 842137-54-6) or a compound lacking the chloromethyl group would lead to different reaction kinetics, product distributions, and biological profiles [1].

Quantitative Evidence Guide: Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate Differentiation Data


Meta-Substituted Benzoate Provides Differentiated Electronic Environment vs. Para-Substituted Analog

The compound's benzoate moiety is attached at the meta position relative to the thiazole linkage. This meta-substitution pattern imparts distinct electronic effects on the thiazole ring compared to the para-substituted analog (Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate, CAS 842137-54-6). In a study of structurally related thiazole derivatives, para-substituted analogs showed slightly higher biological activity than the corresponding meta-substituted analogs [1], confirming that the substitution position meaningfully alters molecular properties and biological interactions.

Medicinal Chemistry Agrochemical Synthesis Structure-Activity Relationship

Chloromethyl Group Enables Nucleophilic Substitution with Defined Leaving Group Capacity

The chloromethyl substituent on the thiazole ring serves as a versatile electrophilic handle for nucleophilic substitution reactions. While direct comparative kinetic data for this specific compound is not publicly available, the reactivity of analogous (chloromethyl)thiazole systems has been characterized. In vicarious nucleophilic substitution reactions with nitroarenes, (chloromethyl)thiazole (1d) reacts efficiently via a two-step process: fast deprotonation followed by rate-limiting chlorine departure [1]. This reactivity profile is distinct from analogs lacking the chloromethyl group, which would require alternative functionalization strategies.

Synthetic Chemistry Medicinal Chemistry Building Block

Thiazole Scaffold Confers Broad Biological Relevance Validated Across Multiple Therapeutic Areas

Thiazole-containing compounds are privileged structures in medicinal chemistry, with documented activity across antibacterial, antiretroviral, antifungal, antiallergic, antihypertensive, and analgesic applications . While specific biological data for this compound are not publicly available, its thiazole core places it within a validated pharmacophore class. This class-level validation supports its use as a versatile intermediate for synthesizing diverse bioactive molecules, distinguishing it from building blocks lacking the thiazole ring system.

Antibacterial Antifungal Drug Discovery

High-Value Application Scenarios for Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate


Synthesis of Diversified Thiazole-Containing Compound Libraries

The compound's chloromethyl group enables efficient nucleophilic substitution with amines, alcohols, thiols, and carbon nucleophiles, allowing the rapid generation of structurally diverse thiazole derivatives. This is particularly valuable in medicinal chemistry hit-to-lead optimization where systematic variation of substitution patterns is required .

Agrochemical Intermediate Development

Thiazole derivatives are key intermediates in the synthesis of commercial fungicides and insecticides. The chloromethyl handle of this compound can be leveraged to introduce agrochemically relevant moieties, such as pyrazole or triazole groups, to generate candidate molecules for crop protection applications .

Structure-Activity Relationship (SAR) Studies of Thiazole-Based Pharmacophores

The meta-substituted benzoate offers a distinct electronic and steric profile compared to para- or ortho-substituted analogs. This compound is therefore a critical comparator in SAR campaigns aimed at optimizing binding affinity, selectivity, or pharmacokinetic properties of thiazole-containing drug candidates [1].

Development of Novel Heterocyclic Cross-Coupling Partners

Beyond nucleophilic substitution, the thiazole ring can participate in metal-catalyzed cross-coupling reactions after appropriate functionalization. The chloromethyl group can be converted to a boronate or stannane for Suzuki or Stille couplings, enabling the construction of more complex biaryl and heteroaryl systems .

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